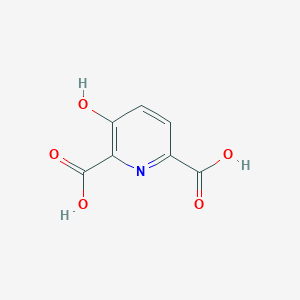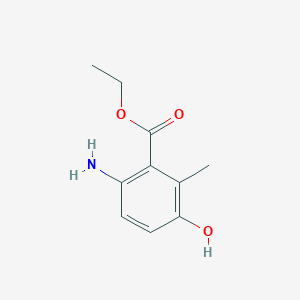
3,4-Diethoxy-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethoxy-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C11H14O4 It is a derivative of benzaldehyde, featuring two ethoxy groups and a hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxy-2-hydroxybenzaldehyde typically involves the ethylation of 2-hydroxybenzaldehyde. One common method is the reaction of 2-hydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diethoxy-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3,4-Diethoxy-2-hydroxybenzoic acid.
Reduction: 3,4-Diethoxy-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Diethoxy-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and phenolic compounds. It may also serve as a model compound for studying the metabolism of similar structures in living organisms .
Medicine: Its structural features make it a candidate for the synthesis of bioactive molecules with potential pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3,4-Diethoxy-2-hydroxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes and other biomolecules, leading to various biochemical effects. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxy-2-hydroxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
2-Hydroxy-3,4-dimethoxybenzaldehyde: Another derivative with different substitution patterns.
3,4-Dihydroxybenzaldehyde: Lacks the ethoxy groups but has additional hydroxyl groups.
Uniqueness: 3,4-Diethoxy-2-hydroxybenzaldehyde is unique due to the presence of both ethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
91849-60-4 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
3,4-diethoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-6-5-8(7-12)10(13)11(9)15-4-2/h5-7,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
SIGPXSNJIVFVHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)C=O)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)



![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)
![N-[(3-aminophenyl)methyl]pyridin-2-amine](/img/structure/B13872298.png)

![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B13872314.png)
![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)
